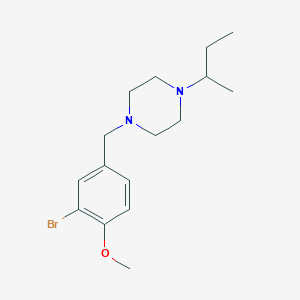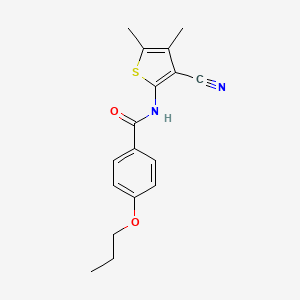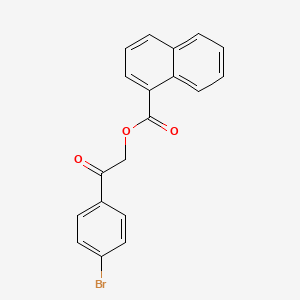![molecular formula C16H15N3O3 B15153567 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15153567.png)
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous because they allow for the construction of complex molecules in a single step, reducing the need for multiple purification processes . One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of MCRs can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and solvents that are both cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways . This interaction can lead to changes in cellular processes, which may result in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-8-6-12-14(16(20)19(8)3)13(10(7-17)15(18)22-12)11-5-4-9(2)21-11/h4-6,13H,18H2,1-3H3 |
Clave InChI |
POCXSYRWXDBZHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



carbamate](/img/structure/B15153491.png)
![5-[2-(2-phenoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15153496.png)
![3,4,5-triethoxy-N-({4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15153497.png)
![N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)

![N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15153517.png)

![1-[4-tert-butyl-1,5-bis(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B15153527.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15153533.png)
![5-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153539.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-1,2-oxazole-4-carboxamide](/img/structure/B15153552.png)
![2-methyl-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15153556.png)
![N-(1,3-benzodioxol-5-yl)-4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzamide](/img/structure/B15153561.png)
